Stereochemical Outcome in Bioreduction: Ring-Size-Dependent Diastereoselectivity
In a direct comparative study using Chlorella pyrenoidosa, methyl 2-oxocyclopentanecarboxylate (five-membered ring) exhibited a cis/trans product ratio of 13:87 upon carbonyl reduction, whereas ethyl 2-oxocyclohexanecarboxylate (six-membered ring) gave 15:85 and methyl 2-oxocycloheptanecarboxylate (seven-membered ring) produced 65:35 [1]. This demonstrates that the five-membered ring of methyl 2-oxocyclopentanecarboxylate strongly favors trans-alcohol formation, a stereochemical preference distinct from larger ring analogs.
| Evidence Dimension | Stereoselectivity (cis/trans ratio) in whole-cell bioreduction |
|---|---|
| Target Compound Data | 13:87 (cis:trans) |
| Comparator Or Baseline | Ethyl 2-oxocyclohexanecarboxylate (15:85 cis:trans); Methyl 2-oxocycloheptanecarboxylate (65:35 cis:trans) |
| Quantified Difference | Methyl 2-oxocyclopentanecarboxylate produces 87% trans isomer; the seven-membered analog produces only 35% trans isomer (52% absolute difference in trans selectivity) |
| Conditions | Photoautotrophic cultivation of axenic Chlorella pyrenoidosa Chick; cyclic β-keto esters as substrates |
Why This Matters
This stereochemical divergence is critical for synthetic routes requiring specific diastereomers; substituting a different ring size analog would fundamentally alter downstream stereochemical outcomes.
- [1] Yoshizako, F.; Ogino, M.; Nishimura, A.; Chubachi, M.; Horii, T. Biotransformation of cyclic β-keto esters by Chlorella pyrenoidosa chick. Journal of Fermentation and Bioengineering, 1995, 79(2), 141-145. View Source
